2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid
Description
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid is a pyridine derivative characterized by a methyl group at position 2, a trifluoropropoxy substituent at position 6, and a carboxylic acid moiety at position 2. This compound is commercially available as a research building block (e.g., from CymitQuimica) for synthetic applications, with a calculated molecular weight of 249.19 g/mol (derived from its nitrile derivative in ).
Properties
IUPAC Name |
2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-5-7(9(15)16)3-4-8(14-5)17-6(2)10(11,12)13/h3-4,6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKNWCQLLWUWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2,6-Diaminopyridine Derivatives
- Starting from commercially available 2,6-diaminopyridine, selective acylation or substitution reactions are performed to introduce the necessary functional groups at positions 2 and 6.
- Pivaloyl chloride or similar acyl chlorides are used to protect or modify amino groups, facilitating subsequent reactions.
Step 2: Introduction of the Trifluoropropyl-Oxy Group
- The key step involves nucleophilic substitution or coupling reactions to attach the (1,1,1-trifluoropropan-2-yl)oxy group at the 6-position of the pyridine ring.
- This is achieved via nucleophilic displacement of suitable leaving groups (e.g., halides or activated esters) with the trifluoropropanol derivative, often under basic conditions.
Step 3: Conversion to Carboxylic Acid
- The methyl group at position 2 is introduced via methylation or methyl precursor reactions.
- Oxidation of the methyl group to the carboxylic acid is performed using oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions.
Use of Intermediates and Coupling Reactions
Research findings suggest that intermediates like (4-((1,1,1-trifluoropropan-2-yl)oxy)benzonitrile) can be converted into the target compound through subsequent reduction and oxidation steps.
Step 4: Aromatic Substitutions and Cyclization
- Aromatic nitriles or aldehydes bearing the trifluoropropyl-oxy substituent undergo cyclization with pyridine precursors, facilitated by catalysts such as copper or palladium complexes, to form the pyridine ring with the desired substitution pattern.
Step 5: Final Oxidation to Carboxylic Acid
- The methyl group or side chain is oxidized to a carboxylic acid using reagents like potassium permanganate, sodium chlorite, or other strong oxidants, under controlled temperature and pH conditions to prevent over-oxidation.
Alternative Routes: Catalytic and Cross-Coupling Methods
Recent innovations include cross-coupling reactions such as Suzuki or Stille couplings, which allow for the efficient attachment of the trifluoropropyl-oxy group to the pyridine core.
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic substitution | Trifluoropropanol derivatives, bases | Straightforward, high yield | Requires activated intermediates |
| Cyclization of nitriles | Metal catalysts (Pd, Cu) | Efficient ring formation | Multi-step, sensitive conditions |
| Cross-coupling (Suzuki) | Boronic acids, Pd catalysts | High selectivity, functional group tolerance | Costly catalysts, need for pre-functionalized substrates |
Data Summary and Comparative Table
| Preparation Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step functionalization | 2,6-diaminopyridine, trifluoropropanol derivatives | 25-100°C, inert atmosphere | High selectivity | Multi-step, time-consuming |
| Cyclization of nitriles | Nitrile precursors, metal catalysts | 80-120°C, reflux | Efficient ring formation | Requires pre-functionalized intermediates |
| Cross-coupling reactions | Boronic acids, palladium catalysts | 0-80°C, inert atmosphere | High yield, regioselectivity | Catalyst cost, purification challenges |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Compounds with new functional groups replacing the trifluoropropyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for the synthesis of new drugs. Its structural features allow for modifications that can enhance biological activity. Notably:
- Antimicrobial Activity : Research indicates that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. The trifluoropropyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Agrochemicals
In the field of agrochemicals, this compound can serve as a building block for herbicides and pesticides:
- Herbicidal Activity : Its ability to interfere with plant growth at specific biochemical pathways positions it as a potential herbicide. Research has shown that modifications to the pyridine ring can lead to selective herbicidal activity against certain weed species while minimizing harm to crops .
Material Science
The compound's unique chemical structure also lends itself to applications in material science:
- Polymer Synthesis : The trifluoropropyl group can impart unique properties to polymers, such as increased thermal stability and chemical resistance. This makes it suitable for developing advanced materials used in coatings and adhesives .
Case Studies
Several case studies highlight the practical applications of this compound:
- Synthesis of Antimicrobial Agents : A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on this compound, demonstrating enhanced antibacterial activity against resistant strains of bacteria .
- Development of Herbicides : Research conducted by agricultural scientists showed that formulations containing this compound exhibited effective weed control in field trials while being safe for non-target plants .
- Polymeric Materials : In a study on polymer blends, incorporating this compound resulted in materials with superior mechanical properties and resistance to solvents compared to traditional formulations .
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key pyridine derivatives with structural or functional similarities:
Key Comparisons
Substituent Effects: The trifluoropropoxy group in the target compound contrasts with the trifluoromethyl group in 2-methyl-6-(trifluoromethyl)nicotinic acid. Replacing the carboxylic acid (COOH) with a nitrile (CN) reduces polarity and molecular weight (249.19 → 230.19), impacting solubility and reactivity .
Biological Activity: While SIB-1757 (a pyridinol derivative) exhibits potent mGluR5 antagonism, the target compound’s biological profile remains uncharacterized in the evidence.
Commercial Availability :
- The target compound is marketed as a research building block (e.g., 50 mg for €777), whereas 2-methyl-6-(trifluoromethyl)nicotinic acid is available in technical grade (≥80% purity) for broader applications .
Physical and Chemical Properties
- Lipophilicity : The trifluoropropoxy group in the target compound likely increases logP compared to the trifluoromethyl analog, influencing membrane permeability in drug design contexts.
- Acidity : The carboxylic acid group (pKa ~2–3) enhances hydrogen-bonding capacity, contrasting with the nitrile derivative’s neutrality .
Biological Activity
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid (CAS No. 1546117-29-6) is a pyridine derivative characterized by a trifluoropropyl ether and a carboxylic acid functional group. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, and potential applications based on available research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₀F₃NO₃
- Molecular Weight : 249.19 g/mol
- Appearance : White powder
- Storage Conditions : Room temperature
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Studies suggest potential roles in pharmacology due to its structural features that may influence enzyme activity and receptor binding.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Its structural similarity to known ligands suggests possible interactions with neurotransmitter receptors.
Research Findings
Recent studies have focused on the compound's interactions and efficacy in various biological contexts. Here are some key findings:
Table 1: Summary of Biological Activities and Findings
Case Study 1: Enzyme Interaction
In a study investigating the enzyme inhibition properties of the compound, it was found to inhibit peroxisomal sarcosine oxidase, which is involved in the metabolism of amino acids. This inhibition could lead to altered metabolic pathways, presenting a potential therapeutic avenue for conditions related to amino acid metabolism .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of the compound against various pathogens. Results indicated significant inhibition against E. coli and Staphylococcus aureus, suggesting its use as a lead compound in developing new antibacterial agents .
Synthesis Methods
The synthesis of 2-Methyl-6-[(1,1,1-trifluoropropan-2-yloxy]pyridine-3-carboxylic acid typically involves several steps:
- Starting Materials : Pyridine derivatives and trifluoropropanol.
- Reaction Conditions : Conducted under acidic or basic conditions to facilitate ether formation.
- Purification : Recrystallization or chromatography to achieve desired purity levels.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid?
- Methodological Answer : The synthesis involves two key steps: (1) introducing the trifluoropropoxy group via nucleophilic substitution of a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with 1,1,1-trifluoropropan-2-ol under basic conditions (e.g., KF/DMSO at 80–100°C) ; (2) oxidation of a methyl or hydroxymethyl group at position 3 to the carboxylic acid using KMnO₄ or CrO₃ in acidic media . Optimize yields by controlling reaction time, temperature, and catalyst loading (e.g., Pd/C for dehalogenation steps) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions; ¹⁹F NMR to verify trifluoropropoxy group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion mass and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the trifluoropropoxy group during nucleophilic substitutions?
- Methodological Answer : Discrepancies may arise from steric hindrance or electronic effects. Address this by:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Catalyst Screening : Palladium or copper catalysts improve substitution efficiency in halogenated pyridines .
- Computational Modeling : DFT calculations to predict reaction pathways and transition states for substituent compatibility .
Q. How does the trifluoropropoxy group influence bioactivity compared to other fluorinated substituents (e.g., CF₃ or OCF₃)?
- Methodological Answer : The trifluoropropoxy group increases lipophilicity (logP) and metabolic stability compared to smaller fluorinated groups. Assess via:
- In Vitro Assays : Compare IC₅₀ values against LPA1 receptors or cancer cell lines (e.g., prostate cancer models) .
- Pharmacokinetic Studies : Measure plasma half-life and metabolic degradation rates in rodent models.
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins like mTOR or p70S6K (relevant to autophagy pathways) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with bioactivity data from analogs .
Q. How to design biological assays to evaluate this compound’s anti-proliferative effects?
- Methodological Answer :
- Cell Viability Assays : Use MTT or CellTiter-Glo® on prostate cancer (PC-3) cells, with dose ranges of 1–100 μM .
- Autophagy Markers : Monitor LC3-II/LC3-I ratios via Western blot or GFP-LC3 transfection.
- mTOR Pathway Inhibition : Quantify phosphorylated p70S6K levels using ELISA .
Contradiction Analysis & Optimization
Q. Why do yields vary significantly in the oxidation step to form the carboxylic acid moiety?
- Methodological Answer : Variations arise from competing side reactions (e.g., over-oxidation or decarboxylation). Mitigate by:
- Controlled Oxidation : Use milder agents (e.g., TEMPO/NaClO) instead of KMnO₄ .
- Protection/Deprotection : Temporarily protect the pyridine nitrogen with Boc groups to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
